molecular formula C9H15N3S B1463052 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine CAS No. 1185539-23-4

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Cat. No. B1463052
M. Wt: 197.3 g/mol
InChI Key: SMEYOPZGSIPUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” is a compound with the molecular formula C9H15N3S . It is one of numerous organic compounds that are part of a comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” and its derivatives has been reported in several studies . These compounds have been synthesized through multi-step procedures and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” consists of a five-membered thiazole ring attached to a piperazine ring via an ethyl bridge . The molecule contains a total of 29 bond(s). There are 14 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Thiazole(s) .


Physical And Chemical Properties Analysis

The compound “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” has a molecular weight of 197.3 . It appears as a liquid at room temperature .

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Antioxidant Properties

    • A series of novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines were synthesized and properly characterized .
    • These compounds were screened for their antioxidant properties by using DPPH radical scavenging assay in comparison to ascorbic acid used as standard .
    • 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine showed a promising antioxidant activity .
  • Antibacterial Activity

    • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, were synthesized .
    • These compounds represent a promising antibacterial therapeutic strategy .
  • Antitumor and Cytotoxic Activities

    • Thiazole derivatives have been found to have potent antitumor and cytotoxic activities . The modification of thiazole-based compounds at different positions can generate new molecules with these activities .
    • For instance, certain thiazole derivatives have been used in cancer treatment drugs like tiazofurin .
  • Antidepressant Properties

    • Some thiazole derivatives are used in antidepressant drugs like pramipexole . These compounds can help in the treatment of conditions like depression and anxiety disorders .
  • Anti-Inflammatory Properties

    • Thiazole derivatives have been found to have anti-inflammatory properties . They can be used in anti-inflammatory drugs like meloxicam , which is used to relieve pain and inflammation caused by arthritis .
  • Photosensitizers and Industrial Applications

    • Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in these fields .
  • Anticonvulsant and Neuroprotective Activities

    • Thiazole derivatives have been observed to have anticonvulsant and neuroprotective activities .
    • These properties make them useful in the treatment of neurological disorders .
  • Diuretic Properties

    • Some thiazole derivatives have been found to have diuretic properties .
    • These compounds can be used in the treatment of conditions like hypertension and edema .
  • Antiviral Properties

    • Thiazole derivatives have been found to have antiviral properties .
    • For instance, Ritonavir, an antiretroviral drug, contains a thiazole moiety .
  • Antischizophrenia Properties

    • Some thiazole derivatives have been found to have antischizophrenia properties .
    • These compounds can be used in the treatment of conditions like schizophrenia .
  • Analgesic Properties

    • Thiazole derivatives have been found to have analgesic properties .
    • These compounds can be used in pain management .

Safety And Hazards

The safety data for “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” is currently unavailable online . For more information, it is recommended to request an SDS or contact the supplier .

Future Directions

The future directions for “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” could involve further exploration of its biological activities and potential applications in drug design and discovery . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

properties

IUPAC Name

2-(1-piperazin-1-ylethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12/h4,7-8,10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEYOPZGSIPUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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